molecular formula C21H18N2O5S2 B2634432 3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 921525-71-5

3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2634432
CAS No.: 921525-71-5
M. Wt: 442.5
InChI Key: QBNIJOMKAGXTMA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide is a sophisticated synthetic compound designed for research in oncology, enzymology, and neurodegenerative diseases. Its molecular architecture incorporates a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This core is functionalized with a 4-(7-methoxy-1-benzofuran-2-yl) group; benzofuran derivatives are recognized in scientific literature for their potential neuroprotective and anticancer properties . The N-linked propanamide side chain, bearing a benzenesulfonyl group, is a key structural feature. Benzenesulfonamide analogs have been identified as promising kinase inhibitors and demonstrate significant inhibitory potential against various enzymes . Specifically, such sulfonamide derivatives are investigated as modulators of receptor tyrosine kinases (RTKs), including the tropomyosin receptor kinase A (TrkA), which is a high-affinity receptor for nerve growth factor (NGF) and is implicated in tumor growth, migration, and invasion in cancers like glioblastoma (GBM) . Compounds with this hybrid structure are of high interest for developing targeted molecular therapies with the potential for reduced toxicity compared to conventional chemotherapeutic agents . This reagent is intended for use in biochemical research, high-throughput screening, and the development of novel therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-27-17-9-5-6-14-12-18(28-20(14)17)16-13-29-21(22-16)23-19(24)10-11-30(25,26)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNIJOMKAGXTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling and subsequent sulfonylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Features :

  • Benzenesulfonyl group : Enhances electron-withdrawing properties and influences solubility .
  • Thiazole ring: A heterocyclic scaffold known for metabolic stability and diverse pharmacological activities .

Synthetic Pathway :
While direct synthesis details are unavailable, convergent strategies similar to those in may apply. This involves coupling a bromo-propanamide electrophile (e.g., 3-bromo-N-thiazol-2-ylpropanamide) with a benzofuran-containing thiazole nucleophile .

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS/ID Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound C₂₃H₁₉N₂O₅S₂* 475.54 (estimated) - 7-Methoxybenzofuran (thiazole substituent)
- Benzenesulfonyl (propanamide substituent)
- High lipophilicity (benzofuran)
- Moderate solubility (sulfonyl group)
3-(Benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
(CAS 857497-87-1)
C₁₈H₁₆N₂O₃S₂ 372.46 - Phenyl (thiazole substituent)
- Benzenesulfonyl
- MP: Not reported
- LogP: ~3.5 (estimated)
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide
(ChemSpider 20432783)
C₁₇H₁₄ClN₃O₃S₂ 407.89 - 4-Chlorophenylsulfonyl
- 4-Pyridinyl (thiazole substituent)
- Polar pyridine group enhances solubility
- Chlorine increases electronic effects
N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
(CAS 921567-42-2)
C₂₅H₁₈N₂O₄S 450.49 - 7-Methoxybenzofuran
- Phenoxybenzamide
- MP: Not reported
- Benzamide vs. propanamide backbone
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362.43 - 4-Methylphenyl-oxadiazole
- Thiazol-2-yl
- MP: 135–136°C
- Lower molecular weight due to oxadiazole

*Estimated based on substituent contributions.

Substituent Effects on Bioactivity and Physicochemistry

  • Electron-Withdrawing Groups :

    • The benzenesulfonyl group in the target compound and CAS 857497-87-1 enhances metabolic stability compared to alkylsulfonyl groups .
    • In 3-[(4-chlorophenyl)sulfonyl]- analogs (), chlorine introduces steric and electronic effects that may improve target binding .
  • Aromatic Substituents: The 7-methoxybenzofuran in the target compound likely improves membrane permeability over phenyl or pyridinyl groups due to increased lipophilicity .
  • Thiazole Modifications :

    • Thiazole rings with electron-donating groups (e.g., methyl in 8e, ) show lower melting points (117–118°C) compared to unsubstituted thiazoles .

Computational and Spectral Insights

  • InChIKey/LogP :

    • The target compound’s InChIKey would differ from CAS 857497-87-1 (GLTUGTKODKTVDS-UHFFFAOYSA-N) due to benzofuran substitution .
    • LogP for the target compound is estimated to be higher (~4.5) than analogs with polar groups (e.g., pyridine in , LogP ~3.0).
  • NMR/IR Profiles :

    • The 7-methoxybenzofuran’s protons would resonate at δ ~6.5–7.5 ppm (¹H-NMR), distinct from phenyl (δ ~7.2–7.5 ppm) or pyridinyl (δ ~8.0–8.5 ppm) signals .
    • IR spectra would show strong S=O stretches (~1350 cm⁻¹) from the sulfonyl group .

Biological Activity

3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure combining a benzofuran moiety with a thiazole and a sulfonamide group. This structural diversity may contribute to its varied biological activities.

Property Value
IUPAC Name3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight342.42 g/mol

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The benzofuran ring may facilitate hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding with target proteins. The sulfonamide group likely enhances binding affinity through electrostatic interactions.

Anticancer Activity

Research indicates that compounds similar to 3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to induce apoptosis in cancer cell lines by affecting tubulin polymerization, leading to G₂/M cell-cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

Antimicrobial Activity

Emerging data indicate that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related benzofuran compound significantly suppressed the viability of hepatocellular carcinoma (HCC) cells through the downregulation of integrin α7 and modulation of p53 signaling pathways . This suggests that similar mechanisms may be applicable to 3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide.
  • Anti-inflammatory Activity : In vitro assays have shown that compounds with similar structures can reduce the expression of inflammatory markers in macrophages, indicating potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. Example Table :

AnalogSubstituent (Benzofuran)IC50 (μM)Notes
17-OCH30.45Parent compound
25-OCH31.2Reduced activity
3Benzenesulfonyl-Cl0.32Enhanced potency

Such studies reveal critical pharmacophores and guide lead optimization .

Advanced: How can researchers resolve contradictions in biological data across different assay systems?

Answer:
Contradictions (e.g., high potency in enzyme assays vs. low cellular activity) may arise from:

  • Membrane permeability issues : Assess logP values (e.g., octanol/water partitioning).
  • Metabolic instability : Perform liver microsome assays to evaluate CYP450-mediated degradation.
  • Off-target effects : Use proteome-wide profiling (e.g., affinity chromatography-MS).

Case Study : If cellular activity is lower than expected, introduce prodrug strategies (e.g., esterification of –OH groups) or optimize formulation (nanoparticle encapsulation) .

Advanced: What computational methods predict binding modes and pharmacokinetic properties?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., benzofuran stacking with aromatic residues).
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å).
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30), CYP inhibition, and blood-brain barrier penetration.

Q. Example Output :

ParameterPrediction
LogP3.8
CYP2D6 InhibitionYes
Plasma Protein Binding92%

These insights guide preclinical development .

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